Oxybutynin N-oxide - 80976-68-7

Oxybutynin N-oxide

Catalog Number: EVT-369729
CAS Number: 80976-68-7
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxybutynin is a pharmaceutical compound widely used for the treatment of various bladder conditions, such as overactive bladder, neurogenic bladder, and enuresis. It is known for its anticholinergic and antispasmodic properties, which help in managing involuntary bladder contractions. Oxybutynin undergoes metabolic transformations in the body, leading to the formation of active metabolites like N-desethyl-oxybutynin and oxybutynin N-oxide. These metabolites play a crucial role in the drug's efficacy and safety profile4.

Synthesis Analysis

Although specific synthesis protocols for oxybutynin N-oxide are not detailed in the provided papers, its formation has been observed and confirmed through in vitro studies using rat and human liver fractions. [] Researchers also utilize synthetic oxybutynin N-oxide to study its properties. []

Chemical Reactions Analysis

Oxybutynin N-oxide exhibits instability under certain conditions. Upon thermolysis, it undergoes two consecutive rearrangements, ultimately yielding 2-oxo-3-butenyl-2-cyclohexyl-2-phenylglycolate. [] This decomposition product is key in identifying the presence of oxybutynin N-oxide in biological samples.

Attempts to reduce oxybutynin N-oxide using titanous chloride have been unsuccessful, leading instead to the formation of hydrolytic products: 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. []

Interestingly, despite the presence of an α,β-unsaturated function in its rearranged form (Oxy-EK), oxybutynin N-oxide does not react with glutathione. [] This suggests the absence of reactive and potentially toxic metabolites formed during oxybutynin clearance.

Mechanism of Action

The antimuscarinic effects of oxybutynin and its metabolite, N-desethyl-oxybutynin, have been compared in vitro using human detrusor muscle. Both compounds were found to competitively antagonize the effects of carbachol, a muscarinic receptor agonist, on the detrusor muscle, which is responsible for bladder contractions. This antagonism results in a reduction of involuntary contractions, thereby aiding in the management of bladder spasm and overactivity. The binding characteristics of oxybutynin and its metabolites to muscarinic receptors in the detrusor and parotid gland were also investigated, revealing similar affinities, which suggests a consistent mechanism of action across different tissues1.

Applications in Various Fields

Bladder Spasm, Neurogenic Bladder, and Enuresis

Oxybutynin has been clinically proven to be effective in the management of reflex neurovesical dysfunction, enuresis, and bladder spasm. Its dual action as an anticholinergic and muscle relaxant makes it a valuable therapeutic agent in these conditions. Controlled clinical studies have documented the synergistic effects of oxybutynin, which contribute to its high efficacy in treating these bladder-related disorders2.

Bladder Reconstruction

In cases of bladder reconstruction, such as gastrocystoplasty, oxybutynin has shown a beneficial effect. A reported case demonstrated the drug's ability to improve the function of a gastric neobladder, indicating a direct action on gastric smooth muscle. This suggests that oxybutynin's therapeutic effects may extend beyond the urinary bladder to other smooth muscle tissues involved in reconstructive procedures3.

Metabolism and Pharmacokinetics

The metabolism of oxybutynin has been studied in rat liver preparations, where it was found to be rapidly metabolized into primary oxidation products, including N-desethyl oxybutynin and oxybutynin N-oxide. The identification of these metabolites was facilitated by the use of deuterium substitution and gas chromatographic mass spectrometric analysis. Understanding the metabolism of oxybutynin is crucial for optimizing its therapeutic use and minimizing potential side effects4.

Oxybutynin

Compound Description: Oxybutynin hydrochloride is an antimuscarinic agent used to treat overactive bladder (OAB) and symptoms of urinary urge incontinence. [] It undergoes extensive first-pass metabolism, primarily by the cytochrome P450 (CYP) 3A4 enzyme system. [] One of its major metabolites, N-desethyloxybutynin (Oxy-DE), exhibits comparable anticholinergic effects. []

Relevance: Oxybutynin is the direct precursor compound to Oxybutynin N-oxide, formed through N-oxidation. [, ] The structural difference lies in the presence of an oxygen atom double-bonded to the nitrogen in the tertiary amine group of Oxybutynin N-oxide, which is absent in Oxybutynin.

N-Desethyloxybutynin (Oxy-DE)

Compound Description: N-Desethyloxybutynin (Oxy-DE) is a primary metabolite of Oxybutynin and exhibits similar antimuscarinic effects. [, ] It is formed through N-deethylation, a common metabolic pathway for tertiary amines. []

Relevance: Like Oxybutynin N-oxide, N-Desethyloxybutynin (Oxy-DE) is a primary metabolite of Oxybutynin, indicating similar metabolic pathways. [] The structural difference between N-Desethyloxybutynin and Oxybutynin N-oxide lies in the replacement of an ethyl group attached to the nitrogen atom in N-Desethyloxybutynin with a double-bonded oxygen atom in Oxybutynin N-oxide.

Oxybutynin Enaminoketone (Oxy-EK)

Compound Description: Oxybutynin Enaminoketone (Oxy-EK) is a newly identified metabolite of Oxybutynin formed through the rearrangement of the unstable Oxybutynin N-oxide. [, ] Unlike Oxybutynin and Oxy-DE, Oxy-EK lacks antimuscarinic activity, suggesting a loss of activity after rearrangement. [] Despite the presence of an α,β-unsaturated ketone moiety, Oxy-EK does not exhibit reactivity towards glutathione, indicating it does not form reactive or potentially toxic metabolites. []

Relevance: Oxybutynin Enaminoketone (Oxy-EK) is directly generated from Oxybutynin N-oxide through a rearrangement reaction. [, ] This makes it a crucial related compound, illustrating a potential degradation pathway of Oxybutynin N-oxide. Structurally, Oxy-EK significantly differs from Oxybutynin N-oxide due to the rearrangement, resulting in the loss of the tertiary amine N-oxide moiety and formation of a new enaminoketone structure.

2-Cyclohexyl-2-phenylglycolic acid and 4-Diethylamino-2-butynol

Compound Description: These two compounds are hydrolysis products of Oxybutynin and are identified during the attempted reduction of Oxybutynin N-oxide using titanous chloride. [] This suggests that these compounds may represent a degradation pathway for Oxybutynin N-oxide under specific conditions.

Relevance: While not direct metabolites, 2-Cyclohexyl-2-phenylglycolic acid and 4-Diethylamino-2-butynol are hydrolysis products of Oxybutynin, the parent compound of Oxybutynin N-oxide. [] These compounds provide insight into the potential breakdown products of Oxybutynin N-oxide and its potential instability under reducing conditions.

Properties

CAS Number

80976-68-7

Product Name

Oxybutynin N-oxide

IUPAC Name

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3

InChI Key

LBINNMJXZZEDOO-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-]

Synonyms

α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Diethyloxidoamino)-2-butyn-1-yl Ester;

Canonical SMILES

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.